molecular formula C6H3BrClNO3 B13430008 6-Bromo-3-chloro-2-nitrophenol

6-Bromo-3-chloro-2-nitrophenol

Cat. No.: B13430008
M. Wt: 252.45 g/mol
InChI Key: IAFPIQCKHQCCRO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method involves the nitration of 2-bromophenol followed by chlorination. The nitration step is carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent chlorination is performed using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-3-chloro-2-nitrophenol can be compared with other halogenated nitrophenols such as:

  • 2-Bromo-4-nitrophenol
  • 2-Chloro-4-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C6H3BrClNO3

Molecular Weight

252.45 g/mol

IUPAC Name

6-bromo-3-chloro-2-nitrophenol

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H

InChI Key

IAFPIQCKHQCCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Br

Origin of Product

United States

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